molecular formula C29H39N3O5 B3027564 PS-II CAS No. 133429-58-0

PS-II

Cat. No.: B3027564
CAS No.: 133429-58-0
M. Wt: 509.6 g/mol
InChI Key: LIOIGKLWXFXXEG-GSDHBNRESA-N
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Description

Photosystem II, also known as water-plastoquinone oxidoreductase, is a crucial protein complex in the light-dependent reactions of oxygenic photosynthesis. It is located in the thylakoid membrane of plants, algae, and cyanobacteria. Photosystem II captures photons of light to energize electrons, which are then transferred through various coenzymes and cofactors to reduce plastoquinone to plastoquinol. This process is essential for the splitting of water molecules, leading to the production of hydrogen ions and molecular oxygen .

Preparation Methods

Photosystem II is a naturally occurring complex and is not typically synthesized in a laboratory setting. it can be isolated from the thylakoid membranes of plants, algae, and cyanobacteria. The isolation process involves breaking the thylakoid membranes and using various biochemical techniques such as chromatography to purify the complex .

Chemical Reactions Analysis

Photosystem II undergoes several types of reactions, primarily involving the oxidation of water molecules. The key reactions include:

Common reagents and conditions used in these reactions include light (as the energy source), water (as the electron donor), and various cofactors such as chlorophyll, pheophytin, and plastoquinone .

Scientific Research Applications

Photosystem II has numerous scientific research applications, including:

Mechanism of Action

Photosystem II operates by capturing photons and using the energy to drive the oxidation of water molecules. The mechanism involves several steps:

    Photon Capture: Chlorophyll molecules in Photosystem II absorb light, exciting electrons to a higher energy state.

    Charge Separation: The excited electrons are transferred to a primary electron acceptor, creating a positively charged chlorophyll molecule (P680+).

    Water Oxidation: The P680+ molecule extracts electrons from water molecules, resulting in the formation of oxygen, protons, and electrons.

Comparison with Similar Compounds

Photosystem II is unique compared to other photosystems, such as Photosystem I, due to its ability to oxidize water and produce oxygen. Similar compounds include:

Photosystem II’s ability to split water and produce oxygen makes it a critical component of the photosynthetic process and distinguishes it from other photosynthetic complexes.

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIGKLWXFXXEG-GSDHBNRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158104
Record name PS-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133429-58-0
Record name PS-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133429580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R4HLP9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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